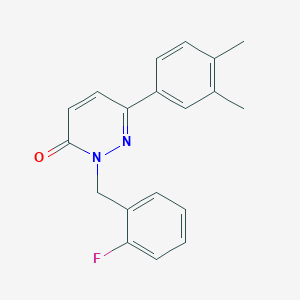
6-(3,4-dimethylphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3,4-dimethylphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C19H17FN2O and its molecular weight is 308.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-(3,4-Dimethylphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one is a pyridazine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features, including a pyridazine ring and specific substituents, suggest diverse mechanisms of action and therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is C21H17FN4O, with a molecular weight of approximately 392.5 g/mol. The presence of the dimethylphenyl and fluorobenzyl groups contributes to its lipophilicity, which may enhance its bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C21H17FN4O |
| Molecular Weight | 392.5 g/mol |
| CAS Number | 1112278-09-7 |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The compound may modulate various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and metabolic regulation.
Anticancer Properties
Recent studies have indicated that pyridazine derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown the ability to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.
A study demonstrated that derivatives with similar structural motifs exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549) . The mechanism involves the activation of caspase pathways, leading to programmed cell death.
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial activity against a range of pathogens. Preliminary results suggest that it possesses moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
-
Anticancer Efficacy :
- In vitro studies on various cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability.
- A notable study reported an IC50 value of approximately 5 µM against MCF-7 cells, highlighting its potential as a lead compound for further development in cancer therapeutics .
- Antimicrobial Studies :
属性
IUPAC Name |
6-(3,4-dimethylphenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O/c1-13-7-8-15(11-14(13)2)18-9-10-19(23)22(21-18)12-16-5-3-4-6-17(16)20/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDZENPFSJLYOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














